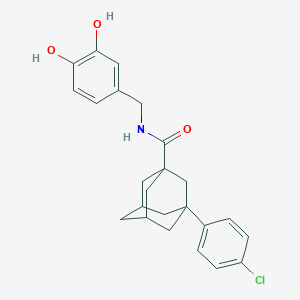
3-(4-Chloro-phenyl)-adamantane-1-carboxylic acid 3,4-dihydroxy-benzylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ABC294735 is a dual SK1/SK2 inhibitor with potential anticancer activity.
Aplicaciones Científicas De Investigación
Adamantane Derivatives in Medicinal Chemistry
Adamantane derivatives, including structures similar to 3-(4-Chloro-phenyl)-adamantane-1-carboxylic acid 3,4-dihydroxy-benzylamide, have been prominently used in drug development for treating neurological diseases, antiviral applications, and as agents against type-2 diabetes. Their incorporation into various drugs has been a significant area of research, showing the versatility of adamantane-based compounds in medicinal chemistry (Wei et al., 2019).
Synthesis and Characterization for Material Development
The synthesis and characterization of adamantane derivatives, including compounds like 3-(4-Chloro-phenyl)-adamantane-1-carboxylic acid 3,4-dihydroxy-benzylamide, have been key in developing new materials. These compounds have been analyzed using techniques like X-ray diffraction, thermogravimetric analysis, and Fourier-transform infrared spectroscopy, contributing to the field of material science (Feng et al., 2019).
Advanced Synthesis Techniques
Research has been conducted on advanced synthesis techniques for adamantane derivatives. This includes exploring methods like C-methylation of carboxylic acids using trimethylaluminium, which could potentially be applied to compounds similar to 3-(4-Chloro-phenyl)-adamantane-1-carboxylic acid 3,4-dihydroxy-benzylamide (Meisters & Mole, 1974). This research contributes to the understanding of chemical reactions and synthesis pathways relevant to the development of new adamantane-based compounds.
Antimicrobial and Antifungal Applications
Studies have shown that adamantane derivatives demonstrate significant antimicrobial and antifungal activities. These findings suggest potential applications for compounds like 3-(4-Chloro-phenyl)-adamantane-1-carboxylic acid 3,4-dihydroxy-benzylamide in developing new antimicrobial and antifungal agents, contributing to the field of infectious disease research and treatment (El-Emam et al., 2012).
Propiedades
Número CAS |
917236-13-6 |
|---|---|
Nombre del producto |
3-(4-Chloro-phenyl)-adamantane-1-carboxylic acid 3,4-dihydroxy-benzylamide |
Fórmula molecular |
C24H26ClNO3 |
Peso molecular |
411.92114 |
Nombre IUPAC |
(1s,3r,5R,7S)-3-(4-chlorophenyl)-N-(3,4-dihydroxybenzyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C24H26ClNO3/c25-19-4-2-18(3-5-19)23-9-16-7-17(10-23)12-24(11-16,14-23)22(29)26-13-15-1-6-20(27)21(28)8-15/h1-6,8,16-17,27-28H,7,9-14H2,(H,26,29)/t16-,17+,23+,24- |
Clave InChI |
KNZHUAFGWMRPPB-NBKKPGCJSA-N |
SMILES |
O=C([C@@]12C[C@]3(C4=CC=C(Cl)C=C4)C[C@@](C2)([H])C[C@](C3)([H])C1)NCC5=CC=C(O)C(O)=C5 |
Apariencia |
white solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ABC294735; ABC-294735; ABC 294735. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



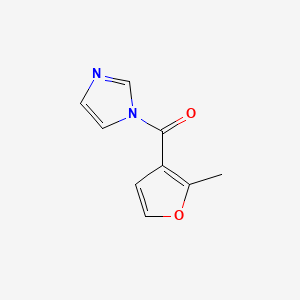
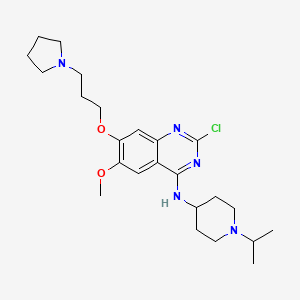
![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)
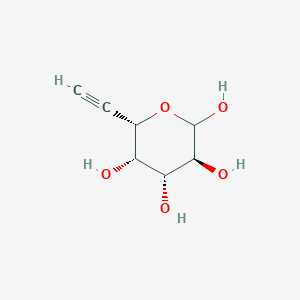
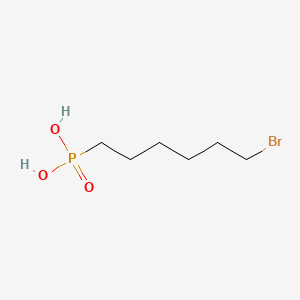

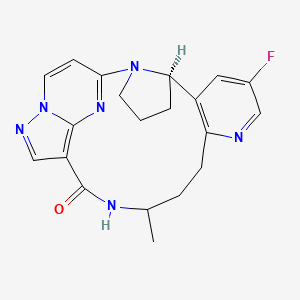
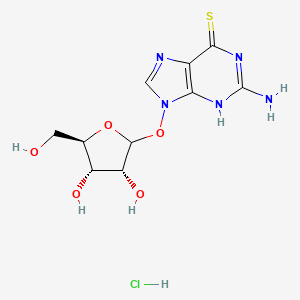
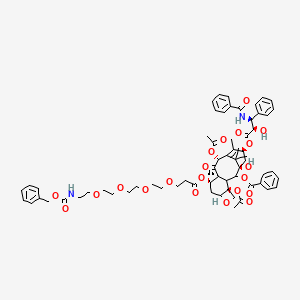
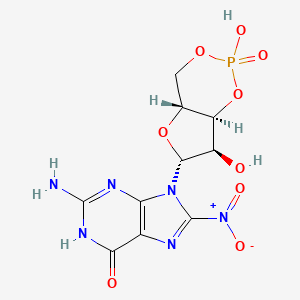
![1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one](/img/structure/B605027.png)
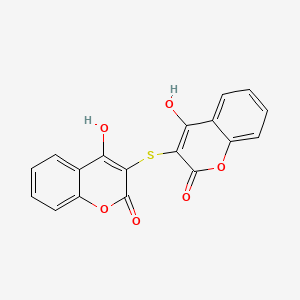
![1-(7-Methoxyquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B605029.png)